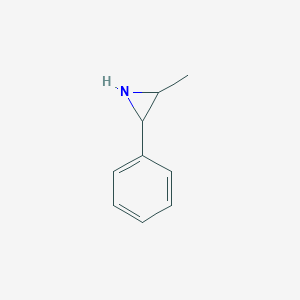

2-Methyl-3-phenylaziridine

描述

Significance of Aziridine (B145994) Ring Systems in Modern Organic Synthesis

The aziridine ring is a crucial building block in modern organic synthesis. rsc.orgbas.bg Its high reactivity allows it to be a precursor for a diverse range of organic compounds through reactions that open or expand the ring. benthamdirect.comsioc-journal.cn This property is harnessed to synthesize complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. bas.bgasianpubs.org Over 130 biologically active compounds containing the aziridine moiety have been identified, showcasing their importance in medicinal chemistry. bas.bgasianpubs.org

The ability to undergo stereospecific and regioselective ring-opening reactions makes chiral aziridines particularly useful in creating complex molecular architectures with defined stereochemistry. rsc.orgresearchgate.net These reactions provide access to valuable nitrogen-containing compounds such as amino acids and alkaloids. mdpi.comrsc.org

Historical Development and Evolution of Aziridine Research

The study of aziridines dates back to 1888, with the discovery of the parent compound, aziridine, by chemist Siegmund Gabriel. wikipedia.orgillinois.edujchemlett.com Initially, the synthesis of aziridines was considered a difficult task due to their inherent instability. benthamdirect.comrsc.org However, the unique reactivity stemming from their strained ring structure attracted significant interest from synthetic chemists. illinois.edu

Over the decades, research has led to the development of numerous methods for synthesizing aziridines. wikipedia.orgbenthamdirect.com Early methods included the cyclization of haloamines and amino alcohols, such as the Wenker synthesis which converts aminoethanol to its sulfate (B86663) ester followed by base-induced elimination. wikipedia.orgwikipedia.org Industrial production of aziridine has also been achieved through the dehydration of aminoethanol over an oxide catalyst at high temperatures. wikipedia.org More recent advancements have focused on developing milder, more efficient, and stereoselective synthetic routes, including methods based on photochemistry and transition-metal catalysis. asianpubs.orgrsc.org This evolution has expanded the accessibility and application of aziridines in organic synthesis. illinois.edunih.gov

Structural Characteristics and Inherent Reactivity of Aziridines

Aziridines are saturated three-membered heterocycles containing a nitrogen atom. benthamdirect.com The fundamental structure of the aziridine ring dictates its chemical behavior.

The most defining feature of the aziridine ring is its significant angle strain. The internal bond angles are approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orgchemeurope.com This high ring strain, similar to that in cyclopropane (B1198618) and oxirane, is a primary driver of the aziridine's high reactivity. wikipedia.orgresearchgate.net

The release of this strain energy is a powerful thermodynamic driving force for ring-opening reactions. rsc.orgbenthamdirect.com Consequently, aziridines are susceptible to attack by a wide variety of nucleophiles, leading to the cleavage of the C-N or C-C bonds of the ring. wikipedia.orgchemeurope.com This reactivity is central to their utility as synthetic intermediates. rsc.orgsioc-journal.cn The strain also contributes to a higher barrier to nitrogen inversion compared to acyclic amines, which can allow for the isolation of stable N-substituted invertomers. wikipedia.orgchemeurope.com

Table 2: Comparison of Bond Angles

| Molecule | Ideal sp³ Bond Angle | Actual Bond Angle |

|---|---|---|

| Acyclic Alkane | 109.5° | ~109.5° |

Source: wikipedia.orgchemeurope.com

The reactivity and regioselectivity of ring-opening reactions are heavily influenced by both electronic and steric factors. mdpi.comrsc.org Electron-withdrawing groups attached to the nitrogen atom can activate the aziridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net In contrast, non-activated aziridines are generally less reactive. mdpi.com

Steric hindrance from substituents on the carbon atoms of the ring also plays a crucial role in determining the site of nucleophilic attack. rsc.orgresearchgate.net Nucleophiles will preferentially attack the less sterically hindered carbon atom. rsc.org The nature of the nucleophile and the reaction conditions also significantly affect the outcome of the reaction. mdpi.com For instance, in the synthesis of trans-2-Methyl-3-phenylaziridine (B8336151), the position of the methyl group on the starting styrene (B11656) precursor influences the stereochemical outcome due to electronic and steric effects during ring formation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-phenylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAQGFVFBBSDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295335 | |

| Record name | 2-Methyl-3-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7763-71-5, 20993-60-6 | |

| Record name | 2-Methyl-3-phenylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-phenylaziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHJ2SLT9R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 3 Phenylaziridine and Its Derivatives

Direct Aziridination Approaches

Direct aziridination involves the addition of a nitrogen atom to an alkene double bond in a single synthetic step. This is a highly atom-economical approach for constructing the aziridine (B145994) ring.

Nitrene Addition to Alkenes

Nitrene addition represents a classical and direct method for the synthesis of aziridines. acs.org This reaction involves the generation of a highly reactive nitrene species, which then adds across the double bond of an alkene. For the synthesis of 2-methyl-3-phenylaziridine, this typically involves the reaction of a nitrene precursor with an alkene such as trans-β-methylstyrene.

A metal-free approach for the synthesis of tosylaziridines utilizes PhI=NTs as the nitrene source in the presence of iodine and graphene oxide in water. rsc.org This method is noted for its operational simplicity and high yields. rsc.org Another metal-free method involves the use of N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and phenyltrimethylammonium (B184261) tribromide (PTAB) in acetonitrile (B52724), which can be adapted for the synthesis of trans-2-methyl-3-phenylaziridine (B8336151) from β-methylstyrene.

Iron(IV) nitride complexes have also been shown to react with styrenes to form aziridino complexes. nih.gov This reaction proceeds via a two-electron nitrogen atom transfer to the alkene. nih.gov The reaction is reversible, as demonstrated by aziridine cross-metathesis reactions. nih.gov

| Alkene | Nitrene Source | Catalyst/Conditions | Product | Yield | Reference |

| Styrene (B11656) derivatives | PhI=NTs | Graphene oxide, I₂, H₂O | Tosylaziridines | 85-92% | rsc.org |

| β-Methylstyrene | TsNClNa·3H₂O | PTAB, MeCN | trans-2-Methyl-3-phenylaziridine | High | |

| Styrene | PhB(tBuIm)₃Fe≡N | Heat | PhB(tBuIm)₃Fe-N(CH₂CHPh) | High | nih.gov |

Catalytic Alkene Aziridination

Catalytic methods for alkene aziridination offer advantages in terms of efficiency, selectivity, and the use of milder reaction conditions compared to stoichiometric approaches.

Transition metal complexes, particularly those of cobalt and rhodium, are effective catalysts for the aziridination of alkenes. core.ac.uk These catalysts can activate nitrene precursors, facilitating their transfer to the alkene.

Cobalt-Catalyzed Aziridination: Cobalt(II)-based catalytic systems have been developed for the asymmetric aziridination of alkenes using trichloroethoxysulfonyl azide (B81097) (TcesN₃) as the nitrene source. rsc.org These reactions proceed under mild conditions and can produce N-Tces-aziridines in high yields and with excellent enantioselectivities. rsc.org In some cases, cobalt-catalyzed aziridination of styrene in water can lead to the formation of styrene oxide as a major byproduct due to the hydrolysis of the nitrene-radical intermediate. chemrxiv.org However, adjusting the pH can promote selective aziridination. chemrxiv.org

Rhodium-Catalyzed Aziridination: Rhodium(II) catalysts are widely used for the aziridination of olefins. organic-chemistry.orgrsc.org For instance, dirhodium(II) caprolactamate catalyzes the aziridination of olefins with p-toluenesulfonamide. organic-chemistry.org The reaction of styrenes with sulfamates using a dirhodium(II) tetracarboxylate catalyst in the presence of an oxidant affords aziridines in high yields and enantiomeric excesses. chemistryviews.org The aziridination of styrene with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane in the presence of [Rh₂(OAc)₄] can yield the corresponding aziridine in up to 85% yield when the olefin is in large excess. researchgate.net

| Alkene | Catalyst | Nitrene Source | Yield | Stereoselectivity | Reference |

| Styrene | [Rh₂(OAc)₄] | {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | up to 85% | Stereospecific for 1,2-disubstituted olefins | researchgate.net |

| cis-1-Phenylpropene | Iron(II) complex | PhINTs | 45% (combined) | 9:1 syn/anti in CH₂Cl₂ | acs.org |

| Alkenes | Co(II) complex | TcesN₃ | High | Excellent enantioselectivities | rsc.org |

| Styrene derivatives | Rh₂(S-tfpttl)₄ | TBPhsNH₂ | High | up to 99% ee | chemistryviews.org |

The development of enantioselective aziridination methods is crucial for the synthesis of chiral aziridines, which are valuable building blocks in organic synthesis.

Activated Olefins: Electron-poor alkenes, such as acrylates, are highly reactive towards aziridination. conicet.gov.ar For example, the reaction of methyl acrylate (B77674) with sulfonimidamides in the presence of a copper(I) catalyst can produce the corresponding aziridine-2-carboxylate (B8329488) in high yields. conicet.gov.ar

Unactivated Olefins: The enantioselective aziridination of unactivated alkenes presents a greater challenge. nih.gov However, significant progress has been made using planar chiral rhodium(III) indenyl catalysts. organic-chemistry.orgchemrxiv.org This method demonstrates broad functional group tolerance and excellent chemoselectivity for unactivated alkenes over activated ones, providing a range of enantioenriched chiral aziridines. nih.govorganic-chemistry.orgchemrxiv.org The mechanism is proposed to involve a stepwise process where olefin insertion into a metal-amide intermediate is the rate-determining and enantio-determining step. organic-chemistry.org

Metal-Catalyzed Aziridination (e.g., Cobalt, Rhodium)

Electrocatalytic N-H Aziridination

Electrocatalytic methods offer a sustainable approach to aziridination, often avoiding the need for chemical oxidants. acs.org The electrocatalytic N-H aziridination of aromatic alkenes using ammonia (B1221849) (NH₃) as the nitrogen source has been reported to produce N-H aziridines with yields up to 98%. acs.orgacs.org This process typically occurs in an undivided cell with a graphite (B72142) anode and a nickel cathode, using iodide as a redox mediator. acs.orgacs.org The reaction of trans-β-methylstyrene with ammonia under these conditions yields a mixture of cis- and trans-2-methyl-3-phenylaziridine, with the trans-isomer being the major product.

Cyclization-Based Syntheses

Cyclization reactions provide an alternative route to aziridines, typically involving the formation of a C-N bond to close the three-membered ring. A common strategy is the triphenylphosphine-mediated cyclization of azido (B1232118) alcohols. This method involves the reduction of an amino acid to an amino alcohol, followed by azide formation and subsequent cyclization with triphenylphosphine (B44618). This approach offers good stereocontrol, making it suitable for chiral synthesis.

Another method involves the reduction of ketoximes with an aromatic ring at the α or β position to the oximino group. orgsyn.org For instance, cis-2-benzyl-3-phenylaziridine can be synthesized by the reduction of dibenzyl ketoxime. orgsyn.org

Intramolecular Nucleophilic Substitution: Cyclization of Haloamines and Amino Alcohols

One of the most fundamental and widely employed methods for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols and their corresponding haloamine derivatives. This approach, often referred to as the Wenker synthesis, involves the conversion of the hydroxyl group of an amino alcohol into a good leaving group, such as a sulfate (B86663) ester, followed by base-induced ring closure. wikipedia.orgthieme-connect.com

The general mechanism involves an intramolecular nucleophilic substitution where the amine nitrogen attacks the adjacent carbon, displacing the leaving group to form the three-membered aziridine ring. wikipedia.orgclockss.org The reaction is typically stereospecific, requiring a trans-coplanar arrangement of the amine and the leaving group for efficient cyclization. clockss.org

For the synthesis of this compound, a suitable precursor would be 1-phenyl-2-aminopropanol. The hydroxyl group is first converted to a leaving group, for instance, by reaction with chlorosulfonic acid to form a sulfate ester. thieme-connect.com Subsequent treatment with a base promotes the intramolecular cyclization to yield the aziridine. A modified Wenker synthesis has been developed to improve yields and broaden the applicability to both aliphatic and aromatic substituted aziridines. thieme-connect.com

Variations of this method include the use of haloamines, where a halogen atom serves as the leaving group. For example, N-Ts-3-arylaziridinecarboxylates can be synthesized in good to excellent yields (83-97%) by treating alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile. clockss.org

Generation from Triazolines via Thermolysis or Photolysis

The decomposition of triazolines represents another significant pathway to aziridines. Triazolines, which are typically synthesized via the cycloaddition of an azide with an alkene, can expel a molecule of dinitrogen (N₂) upon thermolysis or photolysis to yield the corresponding aziridine. wikipedia.org

This method's applicability to this compound would involve the reaction of an appropriate azide with trans-β-methylstyrene to form the corresponding 2-methyl-3-phenyl-substituted triazoline. Subsequent heating or irradiation of this intermediate would lead to the extrusion of N₂ and the formation of the desired aziridine ring. wikipedia.org

Photochemical decomposition of triazolines can sometimes be accompanied by subsequent photoreactions of the aziridine product. However, the use of a triplet quencher can help to suppress these side reactions. sci-hub.se Studies on the photolysis of 4-R-1,2,4-triazoline-3,5-diones have shown the formation of aziridine-2,3-diones as minor products, alongside isocyanates and carbon monoxide, demonstrating the viability of this ring-closure mechanism. acs.orgacs.orgnih.gov The rate of aziridine formation in these photolytic reactions can be influenced by the substituents on the triazoline ring. acs.org

Formation from Epoxides and Oximes

Epoxides serve as versatile starting materials for the synthesis of aziridines. The general strategy involves the ring-opening of an epoxide with an azide nucleophile, typically sodium azide, to produce a β-azido alcohol. clockss.orgchem-station.com This intermediate can then be converted to the aziridine through a reductive cyclization, often mediated by phosphines like triphenylphosphine in a Staudinger-type reaction. clockss.orgchem-station.com This sequence is stereospecific, with the ring-opening proceeding via an SN2 mechanism, leading to an inversion of configuration at the attacked carbon center. ru.nl

Another established method is the Hoch-Campbell ethylenimine synthesis, which utilizes oximes as precursors. wikipedia.org This reaction involves the treatment of a ketoxime with a Grignard reagent to afford the aziridine. wikipedia.orgorgsyn.org For instance, 2,2-diphenylaziridine has been prepared from acetophenone (B1666503) oxime and phenylmagnesium bromide. thieme-connect.com The reduction of certain aryl ketoximes, such as dibenzyl ketoxime, with lithium aluminum hydride (LAH) has also been shown to produce cis-aziridines in high yields. oup.com The reaction of benzyl (B1604629) methyl ketoxime with LAH can be used to synthesize this compound. unil.ch The reaction proceeds stereoselectively, yielding the cis-substituted aziridine. orgsyn.org

Modified Staudinger Reactions Utilizing Imine and Carbene Precursors

The Staudinger reaction, in its modified forms, offers a powerful tool for aziridine synthesis. A notable variation is the reaction between an imine and a carbene precursor. For example, a modified Staudinger reaction between an imine and a carbene precursor can yield aziridines, with stereochemical control achievable through the use of chiral auxiliaries or asymmetric catalysis.

Another modification, the Staudinger ligation, involves the reaction of an azide with a triarylphosphine. nih.govwikipedia.org While often used for bioconjugation, the underlying principle of forming a phosphine (B1218219) imine intermediate is relevant. nih.govwikipedia.org In the context of aziridine synthesis from azido alcohols, the initially formed iminophosphorane intramolecularly displaces the adjacent alcohol (or a derivative) to form the aziridine ring with the elimination of a phosphine oxide. chem-station.comwikipedia.org

The formal [2+2] cycloaddition of ketenes and imines, also known as the Staudinger synthesis, leads to β-lactams. organic-chemistry.org However, related chemistry involving different reactive partners can lead to aziridines. The diastereoselectivity of these reactions can be influenced by the steric bulk of catalysts, such as N-heterocyclic carbenes (NHCs), and the solvent used. sci-hub.boxpku.edu.cn

Sulfenamide-Mediated Cyclization of β-Methylstyrene Derivatives

While specific examples for this compound are not prevalent, sulfenamide-mediated cyclization of alkenes is a known method for aziridination. This approach would conceptually involve the reaction of trans-β-methylstyrene with a sulfenamide (B3320178) in the presence of a suitable activating agent. The reaction proceeds via the formation of a sulfonium (B1226848) ion intermediate, which is then attacked by the nitrogen atom to form the aziridine ring.

A related method involves the reaction of olefins with N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and a phase-transfer catalyst like phenyltrimethylammonium tribromide (PTAB). This metal-free, one-pot synthesis can be adapted for trans-2-methyl-3-phenylaziridine by using β-methylstyrene as the starting olefin. This method has been optimized for 2-arylaziridines and offers good scalability.

Triphenylphosphine-Mediated Cyclization of Azido Alcohols

The conversion of 2-azido alcohols into aziridines using tertiary phosphines, particularly triphenylphosphine (PPh₃), is a reliable and widely used method. wikipedia.orgacs.org This reaction proceeds through a Staudinger-like mechanism. The azide reacts with triphenylphosphine to form a phosphazide, which then loses N₂ to generate an iminophosphorane. clockss.orgru.nl This intermediate undergoes intramolecular cyclization, displacing the hydroxyl group (often after activation) to form the aziridine ring and triphenylphosphine oxide. chem-station.comru.nl

This method offers good yields and, importantly, high stereocontrol, making it suitable for the synthesis of chiral aziridines. ru.nl For the synthesis of trans-2-methyl-3-phenylaziridine, the corresponding anti-azido alcohol would be treated with triphenylphosphine in a solvent like refluxing acetonitrile to yield the desired trans-aziridine. ru.nl Polymer-bound triphenylphosphine can also be used to simplify the purification process by avoiding the removal of triphenylphosphine oxide. ru.nl

| Synthetic Method | Precursors | Key Reagents | General Yield | Stereocontrol | Reference(s) |

| Wenker Synthesis | 1,2-Amino alcohols | Chlorosulfonic acid, Base | Satisfactory to Good | Stereospecific | wikipedia.orgthieme-connect.com |

| Haloamine Cyclization | Haloamines | K₂CO₃ | 60-97% | High | clockss.org |

| Triazoline Decomposition | Triazolines | Heat or Light | Variable | Dependent on precursor | wikipedia.orgacs.org |

| From Epoxides | Epoxides, Sodium azide | Triphenylphosphine | Good | Stereospecific | clockss.orgchem-station.com |

| Hoch-Campbell Synthesis | Ketoximes | Grignard reagents, LiAlH₄ | 71-78% (for cis) | High (cis-selective) | wikipedia.orgorgsyn.orgoup.com |

| PPh₃-Mediated Cyclization | 2-Azido alcohols | Triphenylphosphine (PPh₃) | 46-89% | High | ru.nl |

Asymmetric Synthetic Strategies for Chiral Aziridines

The synthesis of enantiomerically pure aziridines is of significant interest due to their role as chiral building blocks in organic synthesis. Several strategies have been developed to achieve asymmetric synthesis of chiral aziridines like this compound.

One common approach is the use of chiral auxiliaries . This involves attaching a chiral moiety to the substrate, which directs the stereochemical outcome of the aziridination reaction. The auxiliary is subsequently removed to afford the chiral aziridine. For instance, enantiomerically pure amino alcohols derived from natural amino acids like phenylalanine can be used as starting materials. Chiral auxiliaries such as camphorsultam or imidazolidin-2-one have been employed in the synthesis of aziridine-2-carboxylates. clockss.org

Asymmetric catalysis is another powerful strategy. This involves the use of a chiral catalyst to induce enantioselectivity in the aziridination reaction.

Lewis Acid Catalysis : Chiral Lewis acids have been explored to induce stereoselectivity during the cyclization of haloamines or amino alcohols, although yields have been reported as suboptimal in some preliminary studies.

Transition Metal Catalysis : Chiral transition metal complexes, such as those involving palladium with chiral ligands, can be used in modified Staudinger reactions. Copper(I) catalysts with chiral bis(oxazoline) ligands have been shown to promote high-yielding aziridination of styrenes with good enantioselectivity.

Organocatalysis : Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the Staudinger reaction of ketenes with imines to produce β-lactams with high enantioselectivity, a principle that can be extended to aziridine synthesis. organic-chemistry.org

A chemoenzymatic approach has also been developed for the synthesis of enantiomerically pure trans-2,3-disubstituted aziridines. This five-step procedure starts with a hydroxynitrile lyase-mediated cyanohydrin formation, followed by a Grignard addition-reduction sequence, diazotransfer, and finally, a triphenylphosphine-mediated reductive cyclization to give the trans-aziridines in good yields and excellent diastereoselectivities. ru.nl

Furthermore, asymmetric transfer hydrogenation of α-amino ketones, followed by cyclization, provides an efficient route to chiral aziridines. For example, the enantioselective reduction of an N-protected α-amino ketone using a Ru(II) catalyst system can produce a chiral β-amino alcohol with high enantiomeric excess, which is then cyclized to the corresponding chiral aziridine. scielo.br

| Asymmetric Strategy | Description | Example Catalyst/Auxiliary | Key Feature(s) | Reference(s) |

| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct a stereoselective reaction. | Camphorsultam, (S)-phenylalanine derivatives | High diastereoselectivity, auxiliary is removable. | clockss.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral Lewis acids, Cu(I)-bis(oxazoline), Pd-chiral phosphines | High enantioselectivity, atom economy. | |

| Chemoenzymatic Synthesis | Combines a biological catalyst (enzyme) with chemical synthesis steps. | Hydroxynitrile lyase | Excellent enantioselectivities from enzymatic step. | ru.nl |

| Asymmetric Transfer Hydrogenation | Enantioselective reduction of a prochiral ketone to a chiral alcohol precursor. | (1S,2R)-cis-amino indanol/Ru(II) | High enantiomeric excess (up to 99% ee). | scielo.br |

Development of Chiral Catalysts and Auxiliaries

The enantioselective synthesis of aziridines, including this compound, often relies on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reaction. iupac.orgscispace.com These methods are crucial for producing enantiomerically pure or enriched compounds, which are valuable in medicinal chemistry and asymmetric synthesis. scispace.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For instance, chiral auxiliaries derived from natural sources like camphor (B46023) have been used in the aziridination of N-enoylpyrazolidinone to yield aziridine-2-hydrazides with good yields. researchgate.net Another approach involves the use of chiral auxiliaries on electron-deficient olefins in reactions with N-chloro-N-sodiocarbamates, catalyzed by chiral quaternary ammonium (B1175870) salts. nih.gov The "matching" stereochemical combination of the chiral auxiliary and the catalyst is critical for achieving high diastereoselectivity. nih.gov For example, the use of L-menthopyrazole as a chiral auxiliary in combination with a cinchonidine-derived chiral ammonium salt catalyst has been shown to result in perfect diastereoselectivity. nih.gov

Chiral catalysts, on the other hand, can induce asymmetry in a reaction without being covalently bonded to the substrate. Chiral Lewis acids have been explored for inducing stereoselectivity during the cyclization step of aziridine synthesis, although yields have been reported as suboptimal. Transition metal complexes with chiral ligands are also widely employed. For example, copper complexes with chiral ligands have been shown to be effective in cyclopropanation reactions, a transformation analogous to aziridination. vulcanchem.com Furthermore, chiral bisaziridines have been investigated as potential ligands for transition metals in enantioselective catalysis. scispace.com

The development of chiral organocatalysts has also provided new avenues for asymmetric aziridination. Chiral phosphinoyl-aziridines have been synthesized and used to promote enantioselective Mannich reactions, demonstrating their potential as effective catalysts. mdpi.com

Diastereoselective Aziridination

Diastereoselective aziridination is a powerful strategy for the synthesis of specific stereoisomers of substituted aziridines like this compound. This approach often involves the reaction of an alkene with a nitrene source, where the stereochemistry of the starting alkene or the influence of a chiral catalyst or auxiliary dictates the stereochemical outcome of the product.

One common method is the metal-catalyzed aziridination of alkenes. For example, copper-catalyzed aziridination of alkenes using sulfonimidamides as a nitrene source in the presence of an iodine(III) oxidant has been shown to produce aziridines in excellent yields. conicet.gov.ar The diastereoselectivity of this reaction can be influenced by the nature of the substituents on the sulfonimidamide and the alkene. conicet.gov.ar For instance, good levels of asymmetric induction have been observed with electron-poor olefins. conicet.gov.ar

Substrate-controlled diastereoselective synthesis is another important approach. This can be achieved by using chiral auxiliaries attached to the alkene substrate. scispace.comresearchgate.net The chiral auxiliary directs the approach of the nitrene source, leading to the preferential formation of one diastereomer. For example, the aziridination of chiral camphor N-enoylpyrazolidinone with N-aminophthalimide in the presence of lead tetraacetate yields the corresponding aziridine with high diastereoselectivity. researchgate.net

Furthermore, the stereochemistry of the starting alkene can directly influence the stereochemistry of the resulting aziridine. For instance, the electrocatalytic N-H aziridination of trans-β-methylstyrene with ammonia yields a mixture of cis- and trans-2-methyl-3-phenylaziridine, with the trans isomer being the major product. This suggests that the stereochemical information from the alkene is at least partially transferred to the aziridine product.

A visible-light photoredox-catalyzed method has also been developed for the stereospecific synthesis of substituted aziridines. rsc.org This method allows for the functionalization of alkenes to produce aziridine derivatives with defined stereochemistry.

The table below summarizes some examples of diastereoselective aziridination reactions.

| Alkene Substrate | Nitrene Source/Reagent | Catalyst/Auxiliary | Diastereomeric Excess (de) / Ratio | Reference |

| Electron-deficient olefins | N-chloro-N-sodiocarbamates | Chiral quaternary ammonium salts | High | nih.gov |

| Chiral camphor N-enoylpyrazolidinone | N-aminophthalimide/Pb(OAc)₄ | Camphor-based auxiliary | Good | researchgate.net |

| tert-Butyl acrylate | Sulfonimidamides/Iodosylbenzene | Copper(I) triflate | 94% de | conicet.gov.ar |

| Methyl acrylate | Sulfonimidamides/Iodosylbenzene | Copper(I) triflate | 75% de | conicet.gov.ar |

| Styrene | Sulfonimidamides/Iodosylbenzene | Copper(I) triflate | Low de | conicet.gov.ar |

| trans-β-Methylstyrene | Ammonia | Electrocatalysis | trans:cis > 3:1 |

Asymmetric Nucleophilic Addition to 2H-Azirines

A significant and less common approach to synthesizing chiral aziridines involves the asymmetric nucleophilic addition to the C=N double bond of 2H-azirines. nih.gov 2H-Azirines are highly strained, unsaturated three-membered heterocycles that serve as electrophilic substrates. mdpi.com This method allows for the construction of highly functionalized and optically enriched NH-aziridines. chemrxiv.org

Various nucleophiles have been successfully employed in this transformation, including phosphites, thiols, and organometallic reagents. nih.govchemrxiv.org The development of catalytic enantioselective versions of this reaction is a key area of research.

For instance, the first highly enantioselective reduction of mono- and tri-substituted 2H-azirines has been achieved using a chiral copper-hydride complex. chemrxiv.org This reaction tolerates a range of alkylated and arylated 2H-azirines, affording the corresponding free N-H aziridines in excellent yields and with high enantioselectivity (up to 96% ee). chemrxiv.org Interestingly, the optimal copper complex structure for achieving high enantioselectivity differs between mono- and tri-substituted 2H-azirines. chemrxiv.org

Organocatalysis has also emerged as a powerful tool for these asymmetric additions. The first organocatalytic asymmetric nucleophilic addition of arylpyrazoles to 2H-azirines has been reported, yielding chiral aziridines with up to 99.9% ee. rsc.org This method can also be adapted for the kinetic resolution of racemic 2H-azirines. rsc.org

The addition of Grignard reagents to optically active 2H-azirine-2-carboxylates has been shown to produce NH-aziridines, demonstrating the utility of this approach for creating C-C bonds. nih.gov

The following table provides examples of asymmetric nucleophilic additions to 2H-azirines.

| 2H-Azirine Substrate | Nucleophile | Catalyst/Promoter | Enantiomeric Excess (ee) | Reference |

| Mono- and tri-substituted 2H-azirines | Hydride (from PhSiH₃) | Chiral copper-hydride complex | Up to 96% | chemrxiv.org |

| 2H-Azirines | Arylpyrazoles | Chiral organocatalyst | Up to 99.9% | rsc.org |

| 2H-Azirine-3-carboxylates | Grignard reagents | - | Optically active product | nih.gov |

Sustainable and Efficient Synthetic Protocols

One approach involves the use of environmentally benign solvents. For example, a sustainable flow-batch approach has been developed for the synthesis of 2H-azirines from vinyl azides using cyclopentyl methyl ether (CPME), a green solvent. beilstein-journals.org This method not only uses a more environmentally friendly solvent but also leverages the safety advantages of flow chemistry for handling potentially explosive vinyl azides. beilstein-journals.org

Metal-free synthesis is another key aspect of sustainable chemistry. A scalable, metal-free, one-pot synthesis of 2-arylaziridines has been developed using N-tosylsulfonimidoyl chloride (TsNClNa·3H₂O) and phenyltrimethylammonium tribromide (PTAB) in acetonitrile. This protocol can be adapted for the synthesis of trans-2-methyl-3-phenylaziridine from β-methylstyrene.

Electrocatalysis offers a sustainable alternative to traditional chemical oxidants and reductants. An electrocatalytic N-H aziridination of aromatic alkenes using ammonia has been reported. kuleuven.be This method utilizes electricity as a "reagent," reducing the need for chemical feedstocks. The synthesis of trans-2-methyl-3-phenylaziridine has been achieved with a combined yield of 52% and a trans:cis ratio greater than 3:1 using this approach.

Microwave-assisted synthesis is another technique that can lead to more efficient and sustainable processes. A facile microwave-assisted synthesis of aziridine derivatives via the ring-opening of epoxides has been reported, offering a faster alternative to conventional heating methods. researchgate.net

The development of catalytic systems that can be recycled and reused is also a cornerstone of green chemistry. For example, in some metal-catalyzed aziridination reactions, the catalyst can potentially be recovered and reused for multiple reaction cycles, reducing waste and cost. researchgate.net

The table below highlights some sustainable and efficient synthetic protocols for aziridines.

| Synthetic Protocol | Key Features | Starting Materials | Product Type | Reference |

| Flow-batch synthesis | Use of green solvent (CPME), enhanced safety | Vinyl azides | 2H-azirines, NH-aziridines | beilstein-journals.org |

| Metal-free one-pot synthesis | Avoids use of metal catalysts | Olefins, TsNClNa·3H₂O, PTAB | 2-Arylaziridines | |

| Electrocatalytic N-H aziridination | Uses electricity as a reagent | Aromatic alkenes, ammonia | NH-aziridines | kuleuven.be |

| Microwave-assisted synthesis | Faster reaction times | Epoxides | Aziridine derivatives | researchgate.net |

Reactivity Profiles and Transformation Pathways of 2 Methyl 3 Phenylaziridine

Nucleophilic Ring-Opening Reactions

The most prevalent transformations involving 2-methyl-3-phenylaziridine are nucleophilic ring-opening reactions. These reactions are driven by the release of ring strain and are a cornerstone of aziridine (B145994) chemistry, enabling the formation of β-functionalized alkylamines. mdpi.comresearchgate.net The regioselectivity and stereochemistry of these reactions are influenced by a combination of electronic effects, steric hindrance, and the nature of the activating groups and nucleophiles involved.

General Principles and Driving Force of Ring Opening

The primary driving force for the ring-opening of aziridines is the significant ring strain, estimated to be around 27 kcal/mol. researchgate.net This strain arises from the deviation of the bond angles within the three-membered ring (approximately 60°) from the ideal tetrahedral angle of 109.5°. wikipedia.org The release of this energy upon ring-opening provides a strong thermodynamic incentive for the reaction to occur. researchgate.net

The reactivity of the aziridine ring can be further enhanced by the activation of the nitrogen atom. N-acylation or the presence of electron-withdrawing groups on the nitrogen increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. researchgate.net Similarly, in the presence of acids, the nitrogen atom can be protonated or complexed with a Lewis acid, forming a highly reactive aziridinium (B1262131) ion. researchgate.netresearchgate.net This activation facilitates ring-opening by creating a better leaving group (a neutral amine) upon nucleophilic attack.

Mechanistic Investigations of Ring-Opening Pathways

The ring-opening of this compound often proceeds through an SN2-type mechanism. In this pathway, a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the simultaneous cleavage of the opposite C-N bond. capes.gov.br This process typically involves an inversion of stereochemistry at the carbon center that is attacked.

Under neutral or base-mediated conditions, the nucleophile directly attacks one of the ring carbons. capes.gov.brrsc.org The transition state for this reaction involves the approaching nucleophile and the departing nitrogen atom in a roughly linear arrangement with the carbon being attacked. The choice of which carbon is attacked (regioselectivity) is a key aspect of these reactions.

In the presence of a palladium catalyst, the oxidative addition of the aziridine to the metal center can also occur in an SN2 fashion, leading to the formation of an azapalladacyclobutane intermediate. mdpi.comrsc.org Subsequent reductive elimination then yields the final product.

In certain cases, particularly when the aziridine is activated, the ring-opening can proceed through a zwitterionic intermediate. researchgate.netrsc.org For instance, the reaction of an activated aziridine with a Lewis acid can lead to the formation of an aziridinium ion. Nucleophilic attack on this ion can result in a zwitterionic species, which then undergoes further transformation. researchgate.net

Theoretical studies on the ring-opening of 2-methylaziridine (B133172) have shown that a backside attack by a nucleophile can proceed in a stepwise manner, first forming a zwitterionic intermediate through the cleavage of a C-N bond. researchgate.net This intermediate can then undergo rotation to facilitate a proton transfer, ultimately leading to the final product. researchgate.net While this specific study was on 2-methylaziridine, the principles can be extended to understand the reactivity of this compound.

The formation of zwitterionic 1,3-dipoles can also occur through the C-N bond cleavage of the aziridine ring, which can then participate in formal [3+2] cycloaddition reactions. researchgate.net

SN2-Type Mechanisms and Transition States

Regioselectivity in Ring Opening

Regioselectivity in the nucleophilic ring-opening of this compound is a critical aspect that determines the final product structure. The nucleophile can attack either the carbon bearing the methyl group (C2) or the carbon bearing the phenyl group (C3). The outcome of this competition is governed by a delicate balance of electronic and steric factors.

The regioselectivity of the ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile.

Electronic Factors: The phenyl group at the C3 position can electronically influence the reaction. Its electron-withdrawing inductive effect can make the C3 carbon more electrophilic. However, it can also stabilize a developing positive charge at the benzylic position in reactions that have some SN1 character.

Steric Factors: The presence of the methyl group at C2 and the phenyl group at C3 creates steric hindrance that can direct the incoming nucleophile to the less hindered position. In the case of trans-2-methyl-3-phenylaziridine (B8336151), the trans configuration creates a steric bias, often directing nucleophiles to the less hindered methyl-substituted carbon.

The interplay of these factors can be complex. For instance, in palladium-catalyzed ring-opening reactions, the choice of ligand on the palladium catalyst can switch the regioselectivity. acs.org An NHC-ligated palladium catalyst might favor attack at the C2 position, while a phosphine-ligated catalyst can direct the nucleophile to the C3 position. acs.org This highlights the ability to tune the regiochemical outcome by careful selection of the catalytic system.

Computational studies, such as Fukui function analysis, can be employed to map the electron density and predict the likely sites of nucleophilic attack.

Catalyst-Controlled Regioselectivity

The regioselectivity of the ring-opening of this compound is highly dependent on the catalyst employed, which governs the site of nucleophilic attack. The presence of two distinct carbon atoms in the aziridine ring—the benzylic carbon (C3) and the secondary carbon bearing a methyl group (C2)—allows for catalyst systems to direct the reaction toward one of these positions.

Palladium catalysis has been explored for the ring-opening borylation of 2-arylaziridines. In a study utilizing a Pd/P(t-Bu)₂Me/bpy catalytic system with bis(pinacolato)diboron (B136004), the reaction with 2-arylaziridines generally proceeds with high regioselectivity, favoring attack at the C3 position (the carbon not bearing the aryl group). rsc.orgrsc.org This selectivity is attributed to the oxidative addition of the Pd(0) complex to the less sterically hindered C-N bond. rsc.org However, when trans-2-methyl-3-phenylaziridine was subjected to these conditions, it was found to be unreactive and was not consumed. rsc.orgrsc.org This lack of reactivity highlights the sensitivity of this catalytic system to steric hindrance at both carbons of the aziridine ring. Computational studies on related 2-arylaziridines suggest the reaction proceeds via an Sₙ2-type oxidative addition, where the regioselectivity is determined by interactions between the substrate and the palladium catalyst. acs.org

In contrast, Lewis acid catalysis promotes a different regiochemical outcome. The use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst for the ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles has been shown to favor C3-selective opening. nih.gov For 3-substituted aziridine-2-carboxylic esters, BF₃·OEt₂ cleanly facilitates regiospecific ring-opening at the C3 position with nucleophiles like benzenethiol (B1682325). ru.nl The Lewis acid activates the aziridine by coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack. The preference for attack at the benzylic C3 position is electronically favored due to the stabilization of the developing positive charge in the transition state by the adjacent phenyl group. researchgate.net

Table 1: Catalyst Influence on Regioselectivity of Aziridine Ring-Opening

| Catalyst System | Substrate Type | Nucleophile | Major Product/Outcome | Reference |

| Pd/P(t-Bu)₂Me/bpy | trans-2-Methyl-3-phenylaziridine | B₂(pin)₂ | No reaction | rsc.org, rsc.org |

| BF₃·OEt₂ | N-sulfonyl-2,3-aziridyl alcohols | Azoles | C3-selective ring-opening | nih.gov |

| BF₃·OEt₂ | 3-Phenylaziridine-2-carboxylic ester | Benzenethiol | C3-selective ring-opening | ru.nl |

| ZnCl₂ | General Aziridines | Thiols/Thiophenols | Formation of β-amino sulfides | researchgate.net |

Reactions with Heteroatomic Nucleophiles

The strained three-membered ring of this compound is susceptible to cleavage by a variety of heteroatomic nucleophiles, leading to the formation of valuable acyclic molecules. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon center.

The reaction of this compound with amine nucleophiles, known as aminolysis, provides a direct route to vicinal diamines. wikipedia.org These reactions can be catalyzed to enhance efficiency and selectivity. For instance, cationic iron complexes have been demonstrated to catalyze the amination of aryl-aziridines, yielding diamines in high yields. chemmethod.com

A specific application involves the synthesis of ¹⁵N-labeled vicinal diamines using N-activated chiral aziridines as precursors. google.com In a documented procedure, (2S,3R)-2-methyl-3-phenylaziridine was reacted with an N-protected derivative of lysine (B10760008). The reaction involves the nucleophilic attack of the ε-amino group of the lysine derivative on the aziridine ring. The reaction was carried out in 1,4-dioxane (B91453) in the presence of N-methylmorpholine, leading to the formation of a complex diamine structure. google.com The regioselectivity of the attack depends on the substitution pattern of the aziridine and the reaction conditions, but typically occurs at the less sterically hindered carbon or the more electronically activated benzylic position.

Alcoholysis, the ring-opening of aziridines with an alcohol nucleophile, serves as a method for synthesizing β-amino alcohols. wikipedia.org The reaction of cis-1-carbethoxy-2-methyl-3-phenylaziridine has been shown to proceed regioselectively during alcoholysis. capes.gov.br The activation of the aziridine ring, often by an N-acyl or N-sulfonyl group, is typically required for the reaction to proceed efficiently with neutral alcohol nucleophiles. acs.org Acid catalysis can also be employed to facilitate the ring-opening of less activated aziridines. The process involves the protonation of the aziridine nitrogen, which enhances the electrophilicity of the ring carbons and allows for attack by the alcohol.

Thiols are effective nucleophiles for the ring-opening of aziridines, yielding β-amino sulfides. These reactions are often catalyzed by Lewis acids. For example, the reaction of various aziridines with thiophenols and other thiols in the presence of zinc chloride (ZnCl₂) produces β-amino sulfides in high yields. researchgate.net

In a study involving 3-phenylaziridine-2-carboxylic esters, the use of boron trifluoride etherate as a catalyst enabled a clean and regiospecific ring-opening at the C3 position upon reaction with benzenethiol. ru.nl The reaction rate is influenced by the acidity of the thiol. researchgate.net The attack occurs preferentially at the benzylic carbon (C3), which is electronically activated by the phenyl ring, leading to the corresponding β-thiophenyl-α-amino ester derivative.

Alcoholysis and Synthesis of β-Amino Alcohols

Reactions with Carbon Nucleophiles

Ring-opening with carbon-based nucleophiles provides a powerful method for C-C bond formation, allowing for the construction of more complex carbon skeletons from the aziridine template.

Organolithium reagents and organocuprates (Gilman reagents) are potent carbon nucleophiles capable of opening the strained aziridine ring. wikipedia.org These reactions are synthetically valuable as they form a new carbon-carbon bond. Organocuprates are generally considered softer nucleophiles than organolithium reagents and can exhibit different reactivity and selectivity profiles. masterorganicchemistry.comchemistrysteps.com

While Grignard and organolithium reagents can react with aziridines, the reactions can sometimes be complex. libretexts.org The reduction of 2-methyl-N-phenylaziridine with lithium aluminium hydride, a hydride reagent, proceeds non-regioselectively, indicating competitive attack at both C2 and C3. researchgate.net Research on the reaction of 2,3-aziridin-1-ols has shown that after an aza-Payne rearrangement to the corresponding epoxy amine, the intermediate can be effectively opened by organocuprates. tdx.cat The mechanism of ring-opening of related heterocycles like epoxides with organocuprates has been studied computationally, revealing that Lewis acid additives like BF₃ can significantly lower the activation energy of the ring-opening step. acs.org The reaction of organocuprates with activated aziridines generally proceeds via an Sₙ2-type attack, leading to the formation of the corresponding β-alkylated amine derivative with high regioselectivity, typically at the less substituted carbon.

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds via the ring-opening of aziridines is a powerful tool for molecular construction. In the context of this compound, this can be achieved through various methods, including reactions with organocuprates. For instance, N-diphenylphosphinyl (Dpp) activated vinyl aziridines react with lithio dialkylcuprates with complete regioselectivity, favoring an S_N2' pathway to yield 1,3-disubstituted N-Dpp allylamines. beilstein-journals.org

Friedel-Crafts-type alkylations of electron-rich arenes and heteroarenes with activated aziridines provide another route to C-C bond formation. A catalytic amount of an aminium radical-cation salt, such as "Magic Blue," can initiate the S_N2-type nucleophilic ring-opening of activated aziridines. acs.org This method has been successfully applied to the synthesis of 2,2-diarylethylamines in high yields. acs.org

Ring-Opening Annulation Reactions for Complex Heterocycle Synthesis

The high reactivity of aziridines, stemming from their inherent ring strain, makes them excellent precursors for the synthesis of more complex heterocyclic systems through ring-opening annulation reactions. rsc.org These reactions involve the opening of the aziridine ring followed by a subsequent cyclization event, often in a single pot. For example, enantiopure N-activated aziridines can undergo an S_N2-type ring opening with 2-bromoindoles, followed by a copper-catalyzed C-N cyclization to produce tetrahydropyrrolo[2,3-b]indoles with excellent enantiomeric excess. mdpi.com

Ring-Opening Borylation Reactions

The introduction of a boryl group through the ring-opening of aziridines provides a versatile handle for further functionalization. Palladium-catalyzed regioselective borylative ring-opening of 2-arylaziridines with bis(pinacolato)diboron (B₂pin₂) represents a significant advancement in this area. rsc.orgrsc.orgrsc.org This reaction proceeds via a formal S_N2-type mechanism, leading to the formation of β-aminoethylboronates. acs.org

The reaction is highly sensitive to steric hindrance. For instance, trans-2-phenyl-3-methylaziridine does not undergo borylation under the standard conditions, highlighting the influence of the methyl group on the reactivity. rsc.orgnih.gov The mechanism involves the oxidative addition of the aziridine to the palladium(0) catalyst, which is the regioselectivity-determining step. acs.org Computational studies have shown that water plays a crucial role in the transmetalation step. acs.orgrsc.org

Table 1: Substrate Scope in Palladium-Catalyzed Ring-Opening Borylation

| Aziridine Substrate | Product | Yield (%) | Reference |

| p-Tolyl-substituted aziridine | β-Amido-β-tolylethylboronate | Good | nih.gov |

| m-Tolyl-substituted aziridine | β-Amido-β-tolylethylboronate | Good | nih.gov |

| o-Tolyl-substituted aziridine | β-Amido-β-tolylethylboronate | Good | nih.gov |

| p-Fluorophenyl-substituted aziridine | Corresponding alkylboronate | High | nih.gov |

| p-Chlorophenyl-substituted aziridine | Borylative product | High | nih.gov |

Oxidation and Reduction Pathways

The oxidation of 2,4-dinitrobenzenesulfenamide (B1222940) in the presence of β-methylstyrene (a precursor to this compound) using iodobenzene (B50100) diacetate under microwave irradiation leads to the formation of 1-(2,4-dinitrobenzenesulfenyl)-2-methyl-3-phenylaziridine. oatext.com

The reduction of 2-methyl-N-phenylaziridine with lithium aluminum hydride (LiAlH₄) proceeds non-regioselectively, yielding a mixture of N-propylaniline and the rearranged product, N-isopropylaniline. researchgate.net The formation of the aziridine as an intermediate in the reduction of 2-chloro-N-phenylpropanamide has been demonstrated. researchgate.net Lewis acid catalysis, by aluminum chlorohydrides formed during the reaction, facilitates the reduction of the aziridine and influences the product distribution. researchgate.net

Oxidation to Corresponding Aziridine Oxides and Hydroxylamines

The oxidation of this compound can lead to the formation of aziridine oxides and hydroxylamines. While specific studies detailing the direct oxidation of this compound are not extensively documented in the provided search results, the general reactivity of aziridines suggests that oxidation is a feasible transformation. The presence of the nitrogen atom with its lone pair of electrons makes it susceptible to oxidation. Reagents like peroxy acids (e.g., m-CPBA) or other oxidizing agents could potentially oxidize the nitrogen atom to form the corresponding N-oxide. Further oxidation or rearrangement could then lead to hydroxylamine (B1172632) derivatives.

Reduction to Amines and Other Reduced Forms

The reduction of this compound and its derivatives has been investigated, leading to the formation of amines. A study on the reduction of 2-methyl-N-phenylaziridine with lithium aluminum hydride (LiAlH₄) revealed a non-regioselective ring-opening, yielding a mixture of N-propylaniline and N-isopropylaniline. rsc.orgresearchgate.net This lack of regioselectivity indicates that the hydride can attack either of the two carbon atoms of the aziridine ring.

The reduction process is influenced by the presence of Lewis acids. The formation of amines from the aziridine is significantly slower than from the corresponding 2-chloropropanamide, suggesting that Lewis acid catalysis by aluminum chlorohydrides, formed during the reduction of the amide, facilitates the aziridine ring-opening. rsc.orgresearchgate.net This catalytic effect also influences the product distribution, increasing the relative yield of the propylamine (B44156) product. rsc.orgresearchgate.net

In a different context, the reduction of 1-(4-methylthiophenyl)-2-nitropropene with LiAlH₄, which can lead to the in-situ formation of a methylthio derivative of this compound, ultimately produces 4-methylthioamphetamine (4-MTA). nih.gov This highlights the role of aziridine intermediates in the synthesis of amphetamine derivatives.

Table 1: Reduction of 2-Methyl-N-phenylaziridine

| Reactant | Reducing Agent | Products | Key Findings |

| 2-Methyl-N-phenylaziridine | LiAlH₄ | N-propylaniline, N-isopropylaniline | Non-regioselective reduction. rsc.orgresearchgate.net |

| 2-Methyl-N-phenylaziridine | LiAlH₄ with Lewis Acid | N-propylaniline, N-isopropylaniline | Lewis acid catalysis accelerates the reaction and favors the formation of N-propylaniline. rsc.orgresearchgate.net |

Rearrangement and Ring-Enlargement Reactions

The strained three-membered ring of this compound makes it susceptible to various rearrangement and ring-enlargement reactions, providing pathways to a diverse range of heterocyclic compounds. researchgate.net

Formation of 1,3-Dipoles (Azomethine Ylides) and Subsequent Cycloadditions

Aziridines, including this compound derivatives, can undergo thermal or photochemical ring-opening to form azomethine ylides. wikipedia.orgwikipedia.org These ylides are versatile 1,3-dipoles that can participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocycles. researchgate.netwikipedia.orgwikipedia.org

The ring-opening is an electrocyclic reaction governed by Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner and photochemical reactions in a disrotatory fashion. wikipedia.org The resulting azomethine ylide can then be trapped by a suitable dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to form pyrrolidine (B122466) or pyrroline (B1223166) derivatives, respectively. wikipedia.orgarkat-usa.org These reactions are often highly stereoselective. wikipedia.org

For example, the reaction of ethyl (3S,2R)-3-phenylaziridine-2-carboxylate with methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate proceeds through the thermal ring-opening of the aziridine to an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the 2H-azirine to form a pyrimidine (B1678525) derivative. uc.pt Similarly, cycloadditions of azomethine ylides generated from aziridines with carbonyl compounds can yield oxazolidines. nih.govmdpi.com

Conversion to Four- to Seven-Membered Heterocycles

The inherent ring strain of aziridines drives their conversion into larger, more stable heterocyclic systems. researchgate.net These ring-expansion reactions are valuable synthetic tools for accessing a variety of heterocyclic structures.

Four-Membered Heterocycles: The transformation of a three-membered aziridine ring to a four-membered ring, such as an azetidine (B1206935), is a challenging but achievable process. researchgate.net One approach involves a one-carbon ring expansion via a nih.govnih.gov-Stevens rearrangement of an aziridinium ylide. nih.gov

Five-Membered Heterocycles: As discussed previously, the formation of azomethine ylides from aziridines provides a common route to five-membered rings like pyrrolidines through [3+2] cycloaddition reactions. researchgate.netarkat-usa.org

Six- and Seven-Membered Heterocycles: Ring-expansion reactions can also be employed to synthesize six- and seven-membered heterocycles such as piperidines, pyrazines, pyrimidines, azepanes, and benzodiazepines from aziridine precursors. researchgate.net For instance, heating ethyl 3-phenylaziridine-2-carboxylate with 2-bromo-2H-azirine in toluene (B28343) leads to a pyrimidine, albeit in low yield, through a series of transformations initiated by the azomethine ylide. mdpi.com

Isomerization of N-Alkenyl Aziridines to Enamines

N-alkenyl aziridines, which can be synthesized via palladium- or copper-catalyzed alkenylation of the parent aziridine, exhibit unique reactivity compared to conventional enamines. acs.org These compounds can undergo isomerization to form enamines. nih.govacs.orgchemrxiv.org

Specifically, N-allyl aziridines can be isomerized to Z-enamines with high stereoselectivity using rhodium hydride catalysts. nih.gov This is in contrast to the isomerization of tertiary N-allylamines, which typically yield E-enamines. nih.gov The mechanism is proposed to involve a C-H activation followed by rearrangement through a five-membered cyclometallated rhodium intermediate. nih.gov

Carbonylation Reactions for β-Lactam Synthesis

The carbonylation of aziridines represents an efficient and stereospecific method for the synthesis of β-lactams (azetidin-2-ones). nih.govresearchgate.net This reaction involves the insertion of carbon monoxide into one of the carbon-nitrogen bonds of the aziridine ring. researchgate.net

Rhodium-catalyzed carbonylation of 2-arylaziridines has been shown to proceed with high regioselectivity, with CO insertion occurring at the carbon atom bearing the phenyl substituent. nih.govresearchgate.net This process occurs with complete retention of configuration at the stereogenic center. nih.gov For instance, the carbonylation of racemic 2-phenylaziridine (B142167) in the presence of a chiral auxiliary can be used for kinetic resolution, affording enantiomerically enriched β-lactams. nih.gov

Theoretical studies on the rhodium(I)-catalyzed carbonylation of N-tert-butyl-2-phenylaziridine have shown that the regioselectivity is driven by the activation of the C-N bond through hyperconjugation. acs.org This explains the observed reactivity of 2-phenylaziridine and the lack of reactivity for 2-methylaziridine under similar conditions. acs.org

Table 2: Carbonylation of Aziridine Derivatives

| Aziridine Derivative | Catalyst | Product | Key Findings |

| 2-Arylaziridines | Rhodium complex | 3-Aryl-β-lactams | Regiospecific and stereospecific CO insertion. nih.govresearchgate.net |

| Racemic 2-phenylaziridine | [Rh(COD)Cl]₂ with (-)-menthol | (S)-β-lactam and (R)-2-phenylaziridine | Successful kinetic resolution. nih.gov |

| N-tert-butyl-2-phenylaziridine | [Rh(CO)₂Cl]₂ | 2-Azetidinone derivative | Reaction proceeds via activation of the C-N bond by hyperconjugation. acs.org |

Stereochemical Aspects and Chiral Synthesis of 2 Methyl 3 Phenylaziridine

Analysis of Stereoisomers: cis- and trans-2-Methyl-3-phenylaziridine (B8336151)

2-Methyl-3-phenylaziridine exists as two primary stereoisomers: cis and trans. In the cis-isomer, the methyl and phenyl groups are situated on the same face of the aziridine (B145994) ring, whereas in the trans-isomer, they are on opposite faces. Each of these diastereomers can also exist as a pair of enantiomers: (2R,3S) and (2S,3R) for the cis-isomer, and (2R,3R) and (2S,3S) for the trans-isomer.

The synthesis of these isomers is often achieved through the aziridination of the corresponding alkene. For instance, the electrocatalytic N-H aziridination of trans-β-methylstyrene with ammonia (B1221849) yields a mixture of isomers, with the trans-2-Methyl-3-phenylaziridine being the major product. The dominance of the trans-isomer is attributed to steric hindrance; in the transition state leading to the cis-isomer, a significant steric clash occurs between the methyl and phenyl groups, making this pathway less favorable. The differentiation and analysis of these isomers are typically carried out using 1H NMR spectroscopy, where the protons on the aziridine ring exhibit distinct signals for the cis and trans configurations. amazonaws.com

The stability of these isomers can be influenced by intramolecular cyclization processes. Studies on related compounds, such as 1,2-dimethyl-3-phenylaziridine (B1212488) formed from chloroephedrine intermediates, indicate that the trans-isomer is the more stable product. researchgate.netresearchgate.net

Diastereoselectivity in Aziridination and Ring-Opening Transformations

Diastereoselectivity is a key consideration in both the formation and reaction of this compound. The stereochemistry of the starting alkene directly influences the stereochemical outcome of the aziridination reaction.

A metal-free aziridination of styrene (B11656) derivatives using PhI=NTs (N-tosyliminophenyliodinane) catalyzed by I2/TBAI demonstrates this principle. amazonaws.com When trans-β-methylstyrene is used as the substrate, it yields a mixture of cis- and trans-N-tosyl-2-methyl-3-phenylaziridine with a cis/trans ratio of 39/61. amazonaws.com Conversely, starting with cis-β-methylstyrene results in a cis/trans ratio of 36/64, indicating that while the reaction is not completely stereospecific, the geometry of the starting alkene influences the product distribution. amazonaws.com Rhodium-catalyzed aziridination reactions have also been studied to understand the origins of diastereoselectivity, with density functional theory (DFT) studies suggesting that steric repulsions between the substrate and the catalyst's ligands play a crucial role. researchgate.net

The following table summarizes the diastereoselectivity in the I2/TBAI catalyzed aziridination of β-methylstyrene isomers. amazonaws.com

| Starting Alkene | Product | cis/trans Ratio | Combined Yield |

| trans-β-methylstyrene | N-tosyl-2-methyl-3-phenylaziridine | 39/61 | 89% |

| cis-β-methylstyrene | N-tosyl-2-methyl-3-phenylaziridine | 36/64 | 92% |

Diastereoselectivity is also observed in the ring-opening reactions of this compound derivatives. For example, the ring-opening of cis- and trans-1-carbethoxy-2-methyl-3-phenylaziridine proceeds regioselectively. researchgate.net Similarly, highly diastereoselective Grignard additions to chiral aldehydes derived from related systems have been used to synthesize all four stereoisomers of α-methyl-β-phenylserine, showcasing how the inherent stereochemistry of the aziridine precursor can direct subsequent transformations.

Enantioselective Synthesis of this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry. lookchem.com This is typically achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials.

One effective strategy involves the asymmetric transfer hydrogenation of α-amino ketones to produce chiral β-amino alcohols, which are then cyclized in a one-pot reaction with tosyl chloride and a base to yield enantiomerically pure aziridines. scielo.br For instance, the enantioselective reduction of (±)-2-N-tert-butoxycarbonylamino acetophenone (B1666503) using a (1S,2R)-cis-aminoindanol/Ru(II) system affords the corresponding S-(+)-amino alcohol with 99% enantiomeric excess (ee), which can be cyclized to the chiral aziridine. scielo.br

Chiral auxiliaries, such as (R)-BINOL, can be used to achieve stereocontrol during the cyclization step of aziridine synthesis. vulcanchem.com Another prominent approach is the copper-catalyzed asymmetric aziridination of styrenes. acs.orgrsc.org Using a chiral bis-oxazoline ligand in conjunction with a copper(II) triflate catalyst allows for the enantioselective transfer of a nitrene group to the alkene, producing chiral N-sulfonyl-2-phenylaziridines with a predominant R-configuration. rsc.org The development of scalable and highly diastereoselective methods, such as the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, provides access to biologically important α-quaternary aziridine-2-carboxylates with high stereoselectivity (>97:3 dr). organic-chemistry.org

Stereospecificity in Catalytic Ring-Opening Reactions

The ring strain of aziridines (≈27 kcal/mol) makes them susceptible to ring-opening reactions with a variety of nucleophiles. vulcanchem.com The stereospecificity of these reactions is crucial as it allows the controlled transfer of the aziridine's stereochemistry to the product.

Palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines have been shown to be highly stereospecific. acs.org These reactions typically proceed through an S_N2-type mechanism, resulting in an inversion of configuration at the carbon center undergoing nucleophilic attack. For N-tosyl-2-arylaziridines, coupling with arylboronic acids occurs with perfect regioselectivity at the C2 position and complete enantiospecificity via stereoinversion. acs.org Computational studies confirm that the oxidative addition of the aziridine to the palladium catalyst is the stereospecificity-determining step. acs.org

Similarly, the ring-opening of chiral aziridine-2-carboxylates allows for the synthesis of various amino acids. bioorg.orgscispace.com The reaction of nucleophiles with these activated aziridines generally proceeds with high stereoselectivity. scispace.com For example, reductive ring-opening of C3-aryl substituted aziridines via hydrogenolysis can regiospecifically cleave the benzylic C-N bond without affecting the stereocenter at C2. scispace.com This stereospecificity ensures that the well-defined stereochemistry of the chiral aziridine is predictably transferred to more complex, high-value molecules.

Computational and Theoretical Investigations of Aziridine Chemistry

Quantum Chemical Studies on Aziridine (B145994) Ring Strain and Energetics

The inherent ring strain in aziridines is a key determinant of their reactivity. mdpi.com Quantum chemical calculations provide a powerful tool to quantify this strain and understand how substituents influence the ring's energetics. Ab initio calculations are a class of computational methods that are used to evaluate the strain energy of ring molecules and to estimate the relative contributions of different sources of strain. acs.org

Computational studies have been performed on various aziridine derivatives to assess properties like heat of formation and ring strain energy. researchgate.net For instance, the inversion barrier in aziridines is a critical parameter that can be computationally determined. While specific data for 2-methyl-3-phenylaziridine is not extensively documented in the provided results, the principles from studies on related compounds are applicable. The substitution pattern, such as the methyl and phenyl groups in this compound, significantly impacts the electronic and steric environment of the ring, thereby affecting its stability and reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving aziridines. mdpi.comacs.orgresearchgate.net DFT calculations allow for the exploration of complex reaction landscapes, providing insights that are often difficult to obtain through experimental means alone.

Exploration of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For aziridination reactions, DFT studies have been used to determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates like open-chain radicals. acs.orgresearchgate.net For example, in the context of iron-catalyzed aziridination, DFT calculations have shown that the formation of the aziridine can proceed via an open-chain radical intermediate, which helps to explain the observed diastereoselectivity. acs.orgresearchgate.net

In the ring-opening reactions of aziridines, DFT can be used to model the different possible pathways, such as backside (S(_N)2-like) or frontside attacks by a nucleophile. researchgate.net Studies on 2-methylaziridine (B133172) have shown a preference for a backside attack at the less substituted carbon atom. researchgate.net The presence of substituents, as in this compound, introduces steric and electronic biases that can be computationally modeled to predict the most likely reaction pathway.

Prediction of Regioselectivity and Stereospecificity

The regioselectivity of ring-opening reactions in unsymmetrically substituted aziridines like this compound is a critical aspect of their chemistry. DFT calculations can predict the preferred site of nucleophilic attack by analyzing the electronic and steric factors of the transition states. For instance, Fukui function analysis, a DFT-based method, can map electron density to predict the most electrophilic sites in the molecule, thereby guiding the prediction of regioselectivity.

Computational studies on palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines have demonstrated that the aziridine ring opening is the regioselectivity- and stereospecificity-determining step. acs.org The nature of the catalyst and the substituents on the aziridine ring play a crucial role in determining the outcome of the reaction, and these effects can be rationalized through DFT calculations. mdpi.comacs.org

Analysis of Intermolecular Interactions

Intermolecular interactions, such as those between the aziridine substrate, catalysts, and solvents, are critical in determining the course of a reaction. DFT calculations, particularly those that include corrections for dispersion forces, can effectively model these weak interactions. researchgate.net For instance, in palladium-catalyzed reactions, the interaction between the palladium catalyst and the aziridine is significant for determining the selectivity. mdpi.com Energy decomposition analysis can be employed to understand the nature of these interactions. mdpi.com

Theoretical Studies on the Lewis Acid Effect in Aziridine Activation

Non-activated aziridines are often unreactive towards nucleophiles. mdpi.com Lewis acids are frequently used to activate the aziridine ring by coordinating to the nitrogen atom, forming a more electrophilic aziridinium (B1262131) ion. researchgate.netmdpi.com Theoretical studies are crucial for understanding the mechanism of this activation and its effect on the subsequent ring-opening reaction.

DFT calculations have been used to investigate the ring-opening mechanisms of both neutral aziridines and their corresponding aziridinium ions formed by complexation with a Lewis acid like BF(_3). researchgate.net These studies have shown that the activation barrier for nucleophilic attack is significantly lowered upon Lewis acid coordination. researchgate.net The regioselectivity of the ring-opening can also be influenced by the Lewis acid. researchgate.net Computational models can explore how different Lewis acids interact with the aziridine and how this interaction affects the charge distribution and LUMO energies of the azirine, thereby influencing its reactivity. diva-portal.orgdiva-portal.org

Solvation Models and Their Influence on Computational Predictions

The solvent can have a profound effect on the rates and mechanisms of chemical reactions. miami.edu Computational models must, therefore, account for solvation effects to provide accurate predictions. Two main types of solvation models are commonly used: implicit (continuum) models and explicit models.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. researchgate.netmiami.edu This model can be used to calculate the effect of the solvent on activation energies and selectivities. miami.edu For more accurate predictions, especially when specific solute-solvent interactions like hydrogen bonding are important, a combined discrete-continuum model, which includes a few explicit solvent molecules in the calculation, is often employed. miami.edu